![molecular formula C3H3BrN4OS B2907240 5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide CAS No. 2260939-17-9](/img/structure/B2907240.png)
5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide
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Description
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a chemical compound with the CAS Number: 2260939-17-9 . It has a molecular weight of 223.05 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The electronic structure and electron delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were studied using X-ray analysis and ab initio calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” include palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis
“5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is a powder at room temperature . Its 1H NMR spectrum showed various signals corresponding to different groups .Mechanism of Action
While the specific mechanism of action for “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide” is not explicitly mentioned in the search results, it is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Future Directions
1,3,4-thiadiazole derivatives, including “5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.
properties
IUPAC Name |
5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJTWQVZYBSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(S1)Br)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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